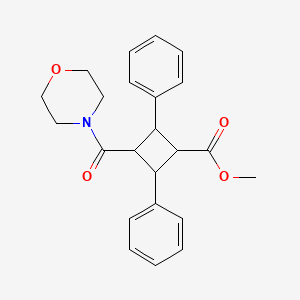![molecular formula C18H21NO2 B5309898 N-[1-(2,5-dimethylphenyl)ethyl]-2-phenoxyacetamide](/img/structure/B5309898.png)
N-[1-(2,5-dimethylphenyl)ethyl]-2-phenoxyacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(2,5-dimethylphenyl)ethyl]-2-phenoxyacetamide, also known as DMAA, is a synthetic compound that has been used in various scientific research applications. DMAA is a stimulant that has been used as a dietary supplement and a performance-enhancing drug. Despite its popularity, DMAA has been the subject of controversy due to its potential health risks.
作用机制
N-[1-(2,5-dimethylphenyl)ethyl]-2-phenoxyacetamide acts as a stimulant by increasing the release of dopamine and norepinephrine in the brain. This increase in neurotransmitter release leads to increased alertness, focus, and energy. N-[1-(2,5-dimethylphenyl)ethyl]-2-phenoxyacetamide also acts as a vasoconstrictor, which can increase blood pressure and heart rate.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[1-(2,5-dimethylphenyl)ethyl]-2-phenoxyacetamide are similar to those of other stimulants. N-[1-(2,5-dimethylphenyl)ethyl]-2-phenoxyacetamide can increase heart rate, blood pressure, and body temperature. It can also cause vasoconstriction, which can lead to decreased blood flow to certain parts of the body. N-[1-(2,5-dimethylphenyl)ethyl]-2-phenoxyacetamide can also cause increased alertness, focus, and energy.
实验室实验的优点和局限性
One advantage of using N-[1-(2,5-dimethylphenyl)ethyl]-2-phenoxyacetamide in lab experiments is that it is a well-studied compound with a known mechanism of action. This makes it a useful tool for studying the effects of stimulants on the central nervous system. However, N-[1-(2,5-dimethylphenyl)ethyl]-2-phenoxyacetamide also has limitations as a research tool. It has been associated with potential health risks, which can make it difficult to obtain approval for research involving human subjects.
未来方向
There are several future directions for research involving N-[1-(2,5-dimethylphenyl)ethyl]-2-phenoxyacetamide. One area of interest is the potential health risks associated with N-[1-(2,5-dimethylphenyl)ethyl]-2-phenoxyacetamide use. More research is needed to determine the long-term effects of N-[1-(2,5-dimethylphenyl)ethyl]-2-phenoxyacetamide on human health. Another area of interest is the development of new stimulants that have fewer potential health risks than N-[1-(2,5-dimethylphenyl)ethyl]-2-phenoxyacetamide. Researchers are also interested in studying the effects of N-[1-(2,5-dimethylphenyl)ethyl]-2-phenoxyacetamide on different populations, such as athletes and military personnel.
Conclusion
N-[1-(2,5-dimethylphenyl)ethyl]-2-phenoxyacetamide is a synthetic compound that has been used in various scientific research applications. It acts as a stimulant by increasing the release of dopamine and norepinephrine in the brain. N-[1-(2,5-dimethylphenyl)ethyl]-2-phenoxyacetamide has advantages and limitations as a research tool, and there are several future directions for research involving N-[1-(2,5-dimethylphenyl)ethyl]-2-phenoxyacetamide. Despite its potential health risks, N-[1-(2,5-dimethylphenyl)ethyl]-2-phenoxyacetamide remains a useful tool for studying the effects of stimulants on the central nervous system.
合成方法
N-[1-(2,5-dimethylphenyl)ethyl]-2-phenoxyacetamide is synthesized through the reaction of 2-amino-4-methylhexane with 2-bromo-4,5-dimethylphenylacetone. The resulting product is then treated with phenoxyacetyl chloride to yield N-[1-(2,5-dimethylphenyl)ethyl]-2-phenoxyacetamide. The synthesis of N-[1-(2,5-dimethylphenyl)ethyl]-2-phenoxyacetamide is a complex process that requires specialized equipment and expertise.
科学研究应用
N-[1-(2,5-dimethylphenyl)ethyl]-2-phenoxyacetamide has been used in various scientific research applications, including as a model compound for studying the effects of stimulants on the central nervous system. N-[1-(2,5-dimethylphenyl)ethyl]-2-phenoxyacetamide has also been used as a tool for studying the mechanisms of action of other stimulants, such as amphetamines and ephedrine.
属性
IUPAC Name |
N-[1-(2,5-dimethylphenyl)ethyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-13-9-10-14(2)17(11-13)15(3)19-18(20)12-21-16-7-5-4-6-8-16/h4-11,15H,12H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHBIJHYOZOUOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C)NC(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{[5-(4-fluorophenyl)-2-furyl]methyl}methylamine hydrochloride](/img/structure/B5309819.png)
![4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 1-adamantanecarboxylate](/img/structure/B5309827.png)
![2-{1-[3-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5309843.png)
![(3S*,4S*)-1-(5-isopropyl-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-4-(1-piperidinyl)-3-pyrrolidinol](/img/structure/B5309851.png)
![ethyl 4-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B5309852.png)
![N-{3-[(2-furylmethyl)thio]propyl}-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5309856.png)

![7-(3,4-dichlorophenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5309868.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5309873.png)

![N-{2-[4-(dimethylamino)-2-pyridin-4-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxoethyl}acetamide](/img/structure/B5309902.png)
![5-(2-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5309915.png)
![2-(4-pyridinyl)-N-[2-(1H-1,2,3-triazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine hydrochloride](/img/structure/B5309916.png)
![6-methyl-5-{2-oxo-2-[3-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]ethyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5309920.png)